molecular formula C12H20N2O3 B13247403 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

Cat. No.: B13247403
M. Wt: 240.30 g/mol
InChI Key: JJASSCIQVISDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is a complex organic compound that features a unique combination of oxadiazole and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol typically involves multiple steps. One common route includes the formation of the oxadiazole ring through a cyclization reaction involving an amidoxime and an organic nitrile. The oxolane ring can be introduced via a subsequent cyclization step. Reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and zinc chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce oxadiazole or oxolane rings.

    Substitution: This reaction can replace hydrogen atoms with other substituents, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is not fully understood. it is believed to interact with molecular targets through its oxadiazole and oxolane rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol is unique due to its combination of oxadiazole and oxolane rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol

InChI

InChI=1S/C12H20N2O3/c1-8-5-12(15,7-16-8)6-9-13-10(14-17-9)11(2,3)4/h8,15H,5-7H2,1-4H3

InChI Key

JJASSCIQVISDRW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)(CC2=NC(=NO2)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.